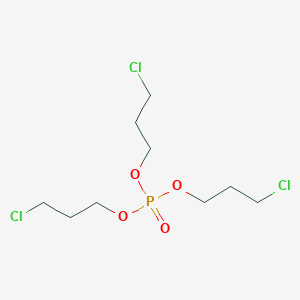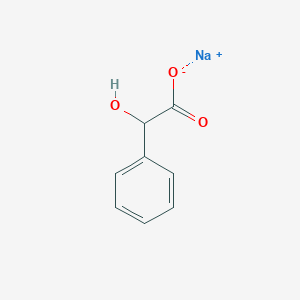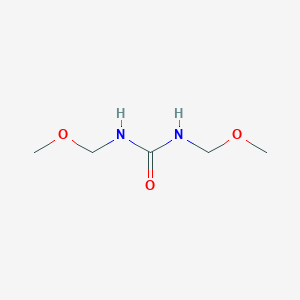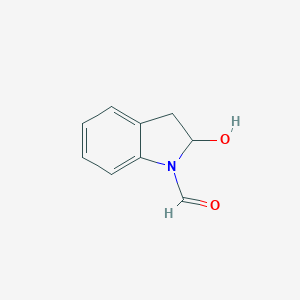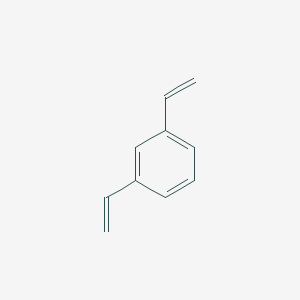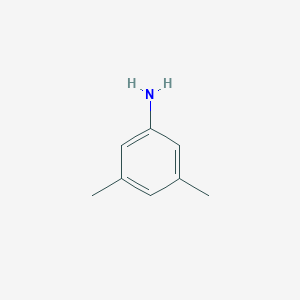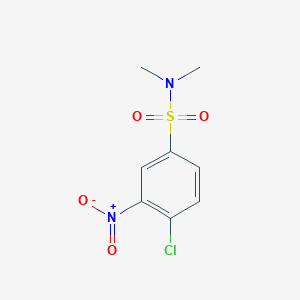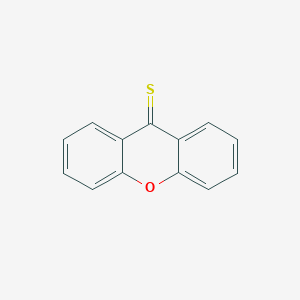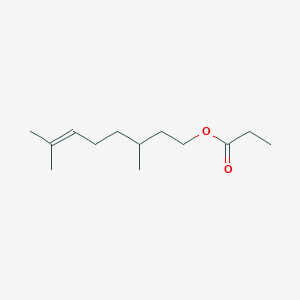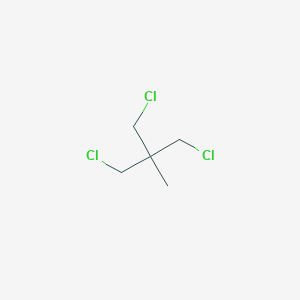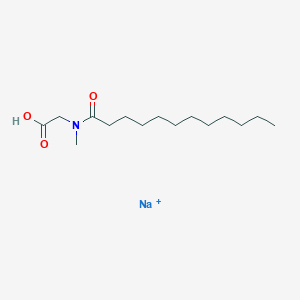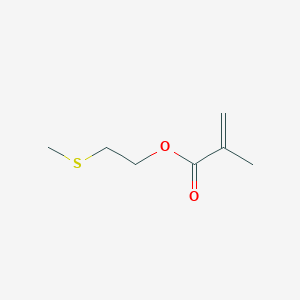
2-(Methylthio)ethyl methacrylate
描述
2-(Methylthio)ethyl methacrylate (MTEMA) is a monomer that has been explored for its unique properties and potential applications in polymer science. Its synthesis and properties offer insights into the development of polymers with specific characteristics, including stimuli responsiveness and self-assembly capabilities.
Synthesis Analysis
The synthesis of MTEMA is pivotal for its application in creating well-defined polymers. MTEMA can be polymerized using photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, highlighting its versatility under different conditions, including the presence of air. This process allows the synthesis of polymers with controlled molecular weight and distribution, demonstrating MTEMA's suitability for creating well-defined polymeric structures (Xu et al., 2017).
Molecular Structure Analysis
The molecular structure of methacrylate monomers like MTEMA is crucial for understanding their reactivity and properties. Studies involving X-ray diffraction and spectroscopic analyses provide detailed information on the molecular geometry, bond lengths, and angles, which are essential for designing polymers with desired physical and chemical properties (Karabacak et al., 2008).
Chemical Reactions and Properties
MTEMA's chemical reactivity is notable for its application in polymer science, particularly in the synthesis of block copolymers and its role in polymerization-induced self-assembly (PISA). Its ability to undergo controlled polymerization processes, such as RAFT, and its reactivity towards singlet oxygen highlight its potential for creating advanced polymer architectures with specific functionalities (Xu et al., 2017).
Physical Properties Analysis
The physical properties of polymers derived from MTEMA, such as solubility, thermal sensitivity, and cloud point, are influenced by the polymer's molecular structure and composition. These properties are essential for applications requiring stimuli-responsive materials. The length of the hydrophilic oligo(ethylene glycol) units in the polymer chains, for example, significantly affects the polymer's solubility and thermal behavior (Han et al., 2003).
Chemical Properties Analysis
Chemically, MTEMA-based polymers exhibit interesting behaviors, including responsiveness to environmental stimuli such as light and oxygen. The encapsulated ZnTPP within the polymer matrix and the subsequent rapid oxidation of the thioether group under visible light exposure demonstrate the polymer's potential for applications requiring controlled degradation or responsiveness to specific stimuli (Xu et al., 2017).
科学研究应用
Polymerization-Induced Self-Assembly and Stimuli Responsiveness : MTEMA can undergo polymerization-induced self-assembly (PISA) and is useful in creating stimuli-responsive materials. It has been shown that MTEMA, when polymerized using a photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) process, can form well-defined polymers. These polymers can be disassembled rapidly upon exposure to visible light due to the formation of singlet oxygen, which oxidizes the thioether group (Xu et al., 2017).
Biocompatible Copolymers : MTEMA and related methacrylates have been used to synthesize biocompatible block copolymers. These polymers have applications in various biomedical fields. For instance, 2-Methacryloyloxyethyl phosphorylcholine (MPC) is used to prepare biocompatible copolymers with clinically proven benefits in biomedical applications (Ma et al., 2003).
Thermally Sensitive Water-Soluble Polymethacrylates : Anionic polymerizations of methacrylates, including MTEMA, have been studied for creating thermally sensitive water-soluble polymethacrylates. These polymers exhibit solubility and cloud point changes depending on the length of the hydrophilic oligo(ethylene glycol) unit, demonstrating their potential in temperature-sensitive applications (Han et al., 2003).
Chain Transfer Agent in Polymerization : MTEMA has been used as a chain transfer agent in the free radical polymerization of other monomers like methyl methacrylate, styrene, and butyl acrylate. This enables the production of α,ω-difunctional telomers, which are important in creating polymers with specific end-group functionalities (Colombani & Chaumont, 1994).
Synthesis of Functionalized Polymers : MTEMA is utilized in the synthesis of functionalized polymers, particularly in Atom Transfer Radical Polymerization (ATRP) processes. This allows for the creation of polymers with controlled molecular weight, low dispersity, and well-defined chain-end functionality, which are crucial in precision polymer synthesis (Góis et al., 2014).
Aqueous Solution Properties of Tertiary Amine Methacrylate Polymers : The study of MTEMA-based polymers in aqueous solutions has shown that these polymers can form stable micelles in specific conditions, demonstrating their potential in drug delivery and other biomedical applications (Bütün et al., 2001).
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
未来方向
The future directions of 2-(Methylthio)ethyl methacrylate research could involve further investigation into its photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization . Additionally, the development and discovery of macromolecular cryoprotectants could be another potential area of research .
属性
IUPAC Name |
2-methylsulfanylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMNVSTCSILMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393393 | |
| Record name | 2-(Methylthio)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)ethyl methacrylate | |
CAS RN |
14216-23-0 | |
| Record name | 2-(Methylthio)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



